molecular formula C19H12N4OS B13370623 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370623
M. Wt: 344.4 g/mol
InChI Key: USVJIURNCHZQLI-ZHACJKMWSA-N
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Description

3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with benzofuran derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzofuran or phenylethenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole shares structural similarities with other triazolo-thiadiazole derivatives, such as:
    • 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N4OS

Molecular Weight

344.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H12N4OS/c1-2-6-13(7-3-1)10-11-17-22-23-18(20-21-19(23)25-17)16-12-14-8-4-5-9-15(14)24-16/h1-12H/b11-10+

InChI Key

USVJIURNCHZQLI-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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